REACTION_CXSMILES
|
[H-].[Na+].F[C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([C:10]([F:13])([F:12])[F:11])[C:5]=1[S:14]([NH:17][C:18]1[N:26]=[C:25]2[N:20]([C:21]([O:29][CH3:30])=[N:22][CH:23]=[C:24]2[O:27][CH3:28])[N:19]=1)(=[O:16])=[O:15].[F:31][CH:32]([F:35])[CH2:33][OH:34].Cl>>[F:31][CH:32]([F:35])[CH2:33][O:34][C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([C:10]([F:11])([F:12])[F:13])[C:5]=1[S:14]([NH:17][C:18]1[N:26]=[C:25]2[N:20]([C:21]([O:29][CH3:30])=[N:22][CH:23]=[C:24]2[O:27][CH3:28])[N:19]=1)(=[O:16])=[O:15] |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
suspension
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4.21 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=CC=C1)C(F)(F)F)S(=O)(=O)NC1=NN2C(=NC=C(C2=N1)OC)OC
|
Name
|
|
Quantity
|
13 mmol
|
Type
|
reactant
|
Smiles
|
FC(CO)F
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Type
|
CUSTOM
|
Details
|
with magnetic stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped
|
Type
|
WASH
|
Details
|
a nitrogen blanket, washed twice with 10 mL hexanes
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried of residual hexanes under a nitrogen stream
|
Type
|
WASH
|
Details
|
rinsing in with 1 mL 1,2-dimethoxyethane
|
Type
|
CUSTOM
|
Details
|
to about 13° C.
|
Type
|
TEMPERATURE
|
Details
|
Continued ice bath cooling
|
Type
|
CUSTOM
|
Details
|
to about 6° C.
|
Type
|
CUSTOM
|
Details
|
over about 10 min
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
to about 13° C.
|
Type
|
STIRRING
|
Details
|
The light tan suspension was stirred at about 5-10° C. for about 1 hr
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the ice bath was removed
|
Type
|
CUSTOM
|
Details
|
peaked at about 28° C.
|
Type
|
CUSTOM
|
Details
|
(about 2° C. above room temperature) about 0.5 hr
|
Duration
|
0.5 h
|
Type
|
STIRRING
|
Details
|
The tan suspension was stirred overnight (about 20 hr total reaction time)
|
Duration
|
20 h
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
STIRRING
|
Details
|
The suspension was stirred about 18 min at about 9° C.
|
Duration
|
18 min
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed twice with 15 mL water each,
|
Type
|
WASH
|
Details
|
washed twice with 15 mL methanol each,
|
Type
|
CUSTOM
|
Details
|
air-dried for about 2 hr
|
Duration
|
2 h
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
finally vacuum-dried at about 0.02 mm Hg for about 2 hr over phosphorus pentoxide
|
Duration
|
2 h
|
Name
|
|
Type
|
product
|
Smiles
|
FC(COC1=C(C(=CC=C1)C(F)(F)F)S(=O)(=O)NC1=NN2C(=NC=C(C2=N1)OC)OC)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 8.3 mmol | |
AMOUNT: MASS | 4.34 g | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 83% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |